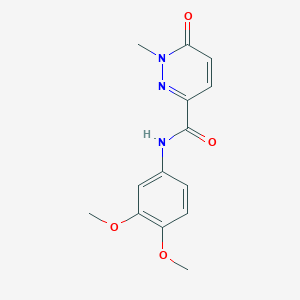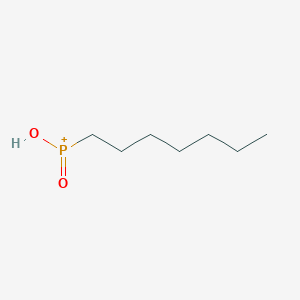![molecular formula C15H14N4O4S B14142170 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 306766-67-6](/img/structure/B14142170.png)
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C14H13N3O4S This compound is characterized by the presence of a pyridine ring, a nitrophenyl group, and a carbamothioyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-ethoxy-2-nitroaniline in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pyridine-3-carbonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-[(4-amino-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide.
Reduction: Formation of N-[(4-ethoxy-2-aminophenyl)carbamothioyl]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)pyridine-4-carboxamide
- N-(4-ethoxy-2-nitrophenyl)pyridine-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl linkage, which imparts distinct chemical properties and reactivity. This compound’s specific arrangement of functional groups allows it to participate in a broader range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
306766-67-6 |
|---|---|
Molekularformel |
C15H14N4O4S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-11-5-6-12(13(8-11)19(21)22)17-15(24)18-14(20)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H2,17,18,20,24) |
InChI-Schlüssel |
AQTIQNPHRVACPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Löslichkeit |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
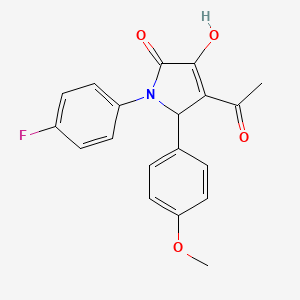
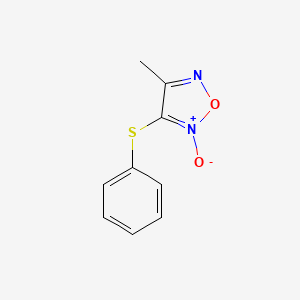
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
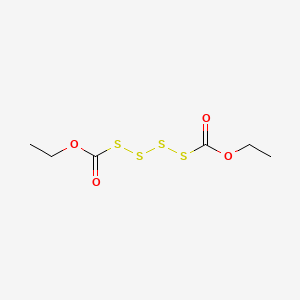
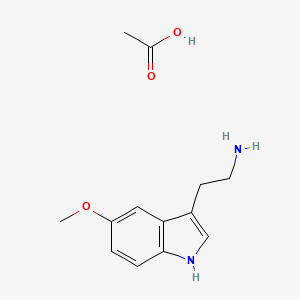
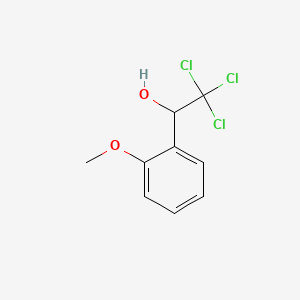
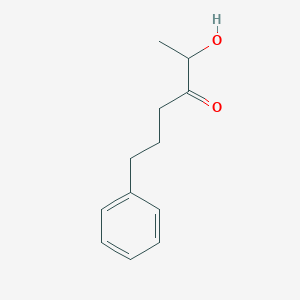
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)
